molecular formula C16H16FNO4 B4242454 3-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

3-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B4242454
M. Wt: 305.30 g/mol
InChI Key: BVTITCLHJIVJDY-UHFFFAOYSA-N
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Description

3-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide: is an organic compound with the molecular formula C16H16FNO4 It is characterized by the presence of a fluorine atom attached to the benzamide moiety and three methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxyaniline and 3-fluorobenzoyl chloride.

    Reaction: The 3,4,5-trimethoxyaniline is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products:

    Substitution Reactions: Substituted derivatives with different functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, contributing to research in enzyme kinetics and inhibition.

Industry:

    Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide is not fully elucidated. its structure suggests potential interactions with biological targets such as enzymes or receptors. The presence of the fluorine atom and methoxy groups may enhance its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 3-fluoro-N-(3,4-dimethoxyphenyl)benzamide
  • 3-fluoro-N-(3,5-dimethoxyphenyl)benzamide
  • 3-fluoro-N-(3,4,5-trimethoxyphenyl)acetamide

Comparison:

  • Structural Differences: The number and position of methoxy groups can influence the compound’s chemical reactivity and biological activity.
  • Unique Features: The presence of three methoxy groups in 3-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide may confer unique properties, such as enhanced solubility and specific interactions with biological targets, compared to its analogs with fewer methoxy groups.

Properties

IUPAC Name

3-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)10-5-4-6-11(17)7-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTITCLHJIVJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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